

# A Comprehensive Technical Guide to N-(6-methylpyridin-2-yl)acetamide

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## Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426

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This technical guide provides an in-depth overview of N-(6-methylpyridin-2-yl)acetamide, a pyridine derivative with significant potential in medicinal chemistry and drug development. The document is tailored for researchers, scientists, and professionals in the field, offering a detailed summary of its properties, synthesis, and biological relevance.

## Chemical Identity and Synonyms

N-(6-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula  $C_8H_{10}N_2O$ . It is structurally characterized by a 6-methylpyridine ring N-acylated with an acetyl group at the 2-position.

Synonyms and Identifiers:

- 2-Acetamido-6-methylpyridine[1]
- N-(6-methyl-2-pyridinyl)acetamide[1]
- 6-Acetamido-2-picoline[2][3]
- N-(6-methyl-2-pyridyl)acetamide[1]
- Acetamide, N-(6-methyl-2-pyridinyl)-[1]
- NSC 3315[1]

- [2-\(N-acetylamino\)-6-methylpyridine\[1\]](#)

## Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(6-methylpyridin-2-yl)acetamide and its isomer, N-(4-methylpyridin-2-yl)acetamide, for comparative purposes.

Property	Value for N-(6-methylpyridin-2-yl)acetamide	Value for N-(4-methylpyridin-2-yl)acetamide	Reference
CAS Number	5327-33-3	5327-32-2	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	150.18 g/mol	150.18 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	N-(6-methylpyridin-2-yl)acetamide	N-(4-methylpyridin-2-yl)acetamide	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Solid	White to off-white crystalline powder	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	87.0 to 91.0 °C	102.0 to 106.0 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	321.6±22.0 °C at 760 mmHg	162 °C (lit.)	<a href="#">[6]</a>
InChI Key	UEXYAZLLFZIXHN-UHFFFAOYSA-N	QGZHGSGLCZEGHA-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>
SMILES	<chem>CC1=NC(=CC=C1)N</chem> <chem>C(=O)C</chem>	<chem>CC1=CC(=NC=C1)N</chem> <chem>C(=O)C</chem>	<a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis of N-(6-methylpyridin-2-yl)acetamide

A prevalent and efficient method for synthesizing N-(6-methylpyridin-2-yl)acetamide is the N-acylation of 2-amino-6-methylpyridine using acetic anhydride. The following protocol is adapted from established procedures for the synthesis of the isomeric N-(4-methylpyridin-2-yl)acetamide and is expected to yield the target compound with high purity.

## Experimental Protocol: N-acylation of 2-amino-6-methylpyridine

### Materials:

- 2-amino-6-methylpyridine
- Acetic anhydride
- Pyridine (optional, as a basic catalyst)
- Toluene
- Dichloromethane or Ethyl acetate
- 1 M HCl
- Saturated aqueous  $\text{NaHCO}_3$
- Brine
- Anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$

### Equipment:

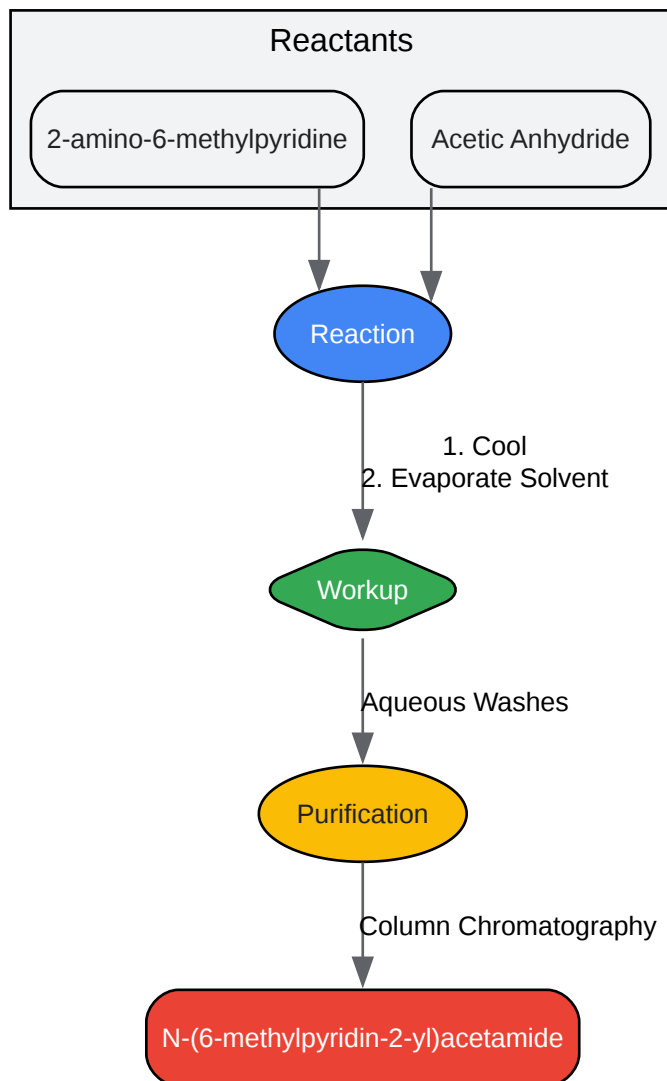
- Round-bottom flask
- Magnetic stirrer with heating plate
- Reflux condenser
- Standard laboratory glassware
- Rotary evaporator
- Separatory funnel
- Chromatography column

**Procedure:**

- In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in toluene.
- Add acetic anhydride (1.4 equivalents) to the solution.
- Heat the mixture at 100 °C for 2 hours with stirring.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure N-(6-methylpyridin-2-yl)acetamide.

## Synthesis Workflow

## Synthesis Workflow for N-(6-methylpyridin-2-yl)acetamide



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Caption: Workflow for the synthesis of N-(6-methylpyridin-2-yl)acetamide.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of N-(6-methylpyridin-2-yl)acetamide. While a complete dataset for the 6-methyl isomer is not readily available in all public sources, data for the closely related 4-methyl isomer provides a valuable reference.

Spectroscopic Data for the Isomer N-(4-methylpyridin-2-yl)acetamide:

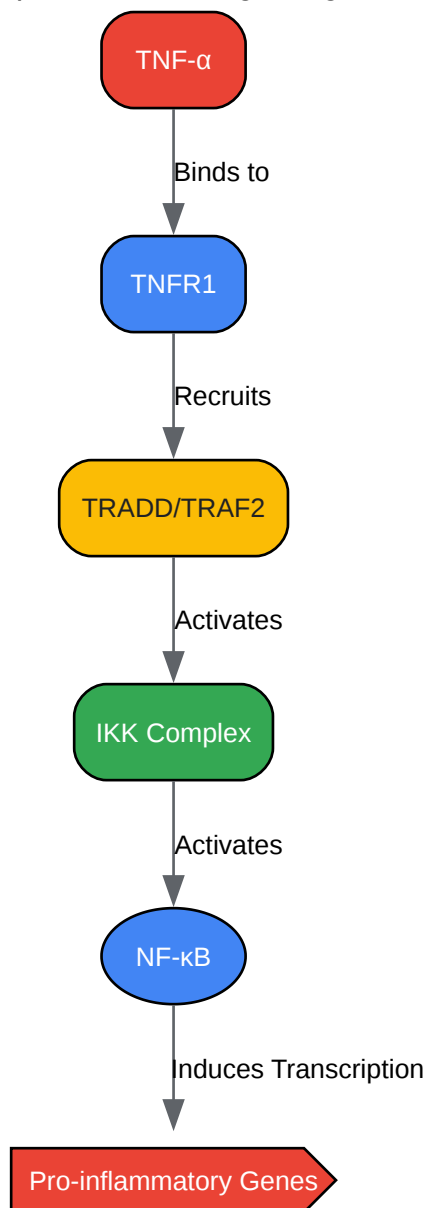
Spectroscopic Technique	Observed Data	Reference
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ 10.25 (br s, 1H, NH), 8.13 (d, 1H, Pyridine H-6), 7.85 (s, 1H, Pyridine H-3), 6.85 (d, 1H, Pyridine H-5), 2.29 (s, 3H, Pyridine-CH $_3$ ), 2.06 (s, 3H, Acetyl-CH $_3$ )	
$^{13}\text{C}$ NMR (DMSO- $d_6$ )	$\delta$ 168.8 (C=O), 151.7 (C-2), 147.3 (C-4), 115.9 (C-3), 112.5 (C-5), 23.8 (Acetyl-CH $_3$ ), 20.7 (Pyridine-CH $_3$ )	
FTIR (cm $^{-1}$ )	~3250-3300 (N-H Stretch), ~2900-3100 (C-H Stretch), ~1670 (C=O Stretch)	
Mass Spectrometry (EI)	m/z 150 (M $^+$ ), 135 ([M - CH $_3$ ] $^+$ ), 108 ([M - C $_2$ H $_2$ O] $^+$ ), 43 ([CH $_3$ CO] $^+$ )	

## Biological Activity and Signaling Pathways

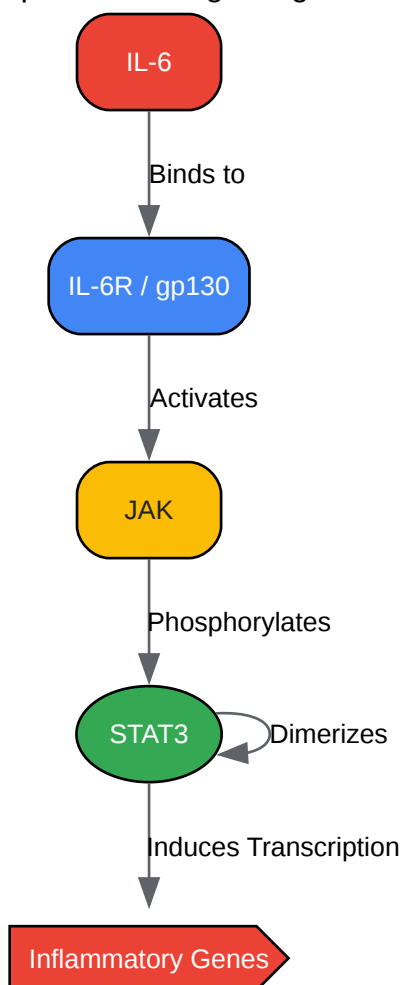
While N-(6-methylpyridin-2-yl)acetamide itself is not extensively studied for its biological activity, its structural analogs have demonstrated significant pharmacological potential, particularly as anti-inflammatory agents. Derivatives of N-(pyridin-2-yl)acetamide have shown inhibitory effects on pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6).

### Inhibition of TNF- $\alpha$ and IL-6 Signaling

The anti-inflammatory properties of N-(pyridin-2-yl)acetamide derivatives are attributed to their ability to modulate inflammatory signaling pathways. The diagrams below illustrate the general signaling cascades of TNF- $\alpha$  and IL-6, which are potential targets for this class of compounds.

Simplified TNF- $\alpha$  Signaling Pathway[Click to download full resolution via product page](#)Caption: Simplified TNF- $\alpha$  Signaling Pathway.

Simplified IL-6 Signaling Pathway



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Caption: Simplified IL-6 Signaling Pathway.

## Applications in Research and Drug Development

N-(6-methylpyridin-2-yl)acetamide serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including:

- **Anti-inflammatory Agents:** As discussed, derivatives have shown potential in treating inflammatory conditions by targeting key cytokine pathways.



- Antifungal Agents: Structurally related compounds have exhibited activity against fungal pathogens.
- Pesticidal Agents: The pyridine-acetamide scaffold is present in some agrochemicals, suggesting potential applications in crop protection.

The versatility of the N-(6-methylpyridin-2-yl)acetamide core structure makes it an attractive starting point for the development of novel therapeutic and agrochemical agents. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to N-(6-methylpyridin-2-yl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189426#synonyms-for-n-6-methylpyridin-2-yl-acetamide]

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